N-BENZYL-3-[(4-ETHYLPHENYL)(METHYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE
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Overview
Description
N-BENZYL-3-[(4-ETHYLPHENYL)(METHYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiophene ring, a benzyl group, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-3-[(4-ETHYLPHENYL)(METHYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the thiophene derivative.
Attachment of the Sulfamoyl Group: This can be done through a sulfonation reaction using a sulfonyl chloride derivative.
Final Coupling: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-3-[(4-ETHYLPHENYL)(METHYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halides (e.g., benzyl chloride) and bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield alcohols or amines.
Scientific Research Applications
N-BENZYL-3-[(4-ETHYLPHENYL)(METHYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-BENZYL-3-[(4-ETHYLPHENYL)(METHYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
N-BENZYL-3-[(4-ETHYLPHENYL)AMINO]-N-METHYLPROPANAMIDE: Contains similar functional groups but differs in the core structure.
N-BENZYL-3-({(4-ETHYLPHENYL)METHYLAMINO}METHYL)-N-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBOXAMIDE: Another structurally related compound with different biological properties.
Uniqueness
N-BENZYL-3-[(4-ETHYLPHENYL)(METHYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Biological Activity
N-benzyl-3-[(4-ethylphenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide, identified by CAS Number 1114853-59-6, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and apoptosis induction. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is C27H26N2O3S2, with a molecular weight of approximately 478.64 g/mol. The compound features a thiophene ring, which is known for its role in various pharmacological activities, and a sulfamoyl group that may enhance its biological interactions.
Research indicates that compounds with similar structural motifs, particularly those containing a thiophene core, can act as inhibitors of antiapoptotic proteins such as Bcl-2 and Mcl-1. These proteins are often overexpressed in cancer cells, contributing to their resistance against chemotherapy and radiotherapy. The ability of this compound to inhibit these proteins suggests it could induce apoptosis in cancer cells through the mitochondrial pathway, which is crucial for effective cancer treatments .
In Vitro Studies
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Apoptosis Induction :
- Studies have shown that derivatives with similar structures exhibit sub-micromolar binding affinities to Mcl-1 (Ki = 0.3–0.4 μM) and Bcl-2 (Ki ≈ 1 μM), indicating strong potential for inducing apoptosis in cancer cell lines .
- Compounds exhibiting this mechanism have demonstrated cytotoxicity with IC50 values less than 10 μM against various tumor cell lines.
- Fluorescence Polarization Assays :
Case Studies
A notable study evaluated the biological activity of related thiophene-based compounds in HL-60 leukemia cells, where it was found that they effectively induced cell death through mitochondrial pathways. The study highlighted that these compounds could selectively target antiapoptotic proteins, leading to enhanced apoptosis in resistant cancer types .
ADME Properties
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound have not been extensively documented; however, similar compounds often show favorable profiles conducive to drug development. Key considerations include:
- Absorption : Generally good due to lipophilicity.
- Metabolism : Likely involves hepatic pathways typical for sulfamoyl-containing compounds.
Summary Table of Biological Activities
Properties
IUPAC Name |
N-benzyl-3-[(4-ethylphenyl)-methylsulfamoyl]-4-phenylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3S2/c1-3-20-14-16-23(17-15-20)29(2)34(31,32)26-24(22-12-8-5-9-13-22)19-33-25(26)27(30)28-18-21-10-6-4-7-11-21/h4-17,19H,3,18H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZVXHDBDMBJMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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